molecular formula C15H21ClN4O2 B14337080 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride CAS No. 96515-30-9

1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride

Cat. No.: B14337080
CAS No.: 96515-30-9
M. Wt: 324.80 g/mol
InChI Key: LHODEWDZQZDVGD-UHFFFAOYSA-M
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Description

1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is a complex organic compound that features a pyridinium core substituted with a tert-butyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride typically involves a multi-step process:

    Formation of the Imidazole Derivative: The initial step involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole. This reaction is usually carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Alkylation: The next step involves the alkylation of 2-methyl-5-nitroimidazole with an appropriate alkylating agent to introduce the ethyl group.

    Pyridinium Formation: The final step involves the quaternization of the pyridine ring with the alkylated imidazole derivative. This is typically achieved using a tert-butyl halide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyridine and imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 1-(2-(2-Methyl-5-amino-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride.

    Substitution: Various substituted pyridinium and imidazole derivatives.

    Hydrolysis: Pyridine and imidazole derivatives.

Scientific Research Applications

1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride has several scientific research applications:

    Medicinal Chemistry: The compound’s imidazole moiety makes it a potential candidate for antimicrobial and antifungal agents.

    Materials Science: The pyridinium core can be used in the design of ionic liquids and other materials with unique electronic properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is not well-documented. it is likely that the compound interacts with biological targets through its imidazole and pyridinium moieties, potentially disrupting cellular processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitroimidazole: A simpler analog with similar antimicrobial properties.

    4-(tert-Butyl)pyridine: A compound with similar electronic properties but lacking the imidazole moiety.

Uniqueness

1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-(tert-butyl)pyridinium chloride is unique due to its combination of a nitroimidazole and a tert-butylpyridinium group, which imparts distinct chemical and biological properties.

Properties

CAS No.

96515-30-9

Molecular Formula

C15H21ClN4O2

Molecular Weight

324.80 g/mol

IUPAC Name

4-tert-butyl-1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridin-1-ium;chloride

InChI

InChI=1S/C15H21N4O2.ClH/c1-12-16-11-14(19(20)21)18(12)10-9-17-7-5-13(6-8-17)15(2,3)4;/h5-8,11H,9-10H2,1-4H3;1H/q+1;/p-1

InChI Key

LHODEWDZQZDVGD-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=C(N1CC[N+]2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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